molecular formula C21H22N4O4 B2843766 4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 683797-54-8

4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2843766
CAS No.: 683797-54-8
M. Wt: 394.431
InChI Key: ODGMARWNKCDOQO-UHFFFAOYSA-N
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Description

4-((2-Morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a nitro-substituted quinolinone derivative characterized by a morpholinoethylamino side chain at the 4-position and a phenyl group at the 1-position of the quinolinone scaffold. The compound’s structure combines a planar aromatic system with a flexible morpholine-containing side chain, which may enhance solubility and modulate biological interactions.

Properties

IUPAC Name

4-(2-morpholin-4-ylethylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-21-20(25(27)28)19(22-10-11-23-12-14-29-15-13-23)17-8-4-5-9-18(17)24(21)16-6-2-1-3-7-16/h1-9,22H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMARWNKCDOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one , often referred to as a quinoline derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3}, with a molecular weight of 328.37 g/mol. The structure features a quinoline core substituted with a nitro group and a morpholinoethyl amino side chain, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Using a cyclization reaction involving an appropriate aniline and a carbonyl compound.
  • Nitro Substitution : Introducing the nitro group via electrophilic aromatic substitution.
  • Morpholinoethyl Group Addition : Employing reductive amination or similar methods to attach the morpholinoethyl group.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent. For instance, studies have reported that modifications to the quinoline structure can enhance activity against resistant strains of bacteria.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. A related study on structurally similar compounds demonstrated that modifications at specific positions on the quinoline ring can lead to enhanced antiplasmodial activity against Plasmodium falciparum. The introduction of electron-withdrawing groups, such as nitro groups, has been associated with increased potency (EC50 values in the low nanomolar range) .

Anticancer Potential

Emerging evidence suggests that quinoline derivatives may also possess anticancer properties. The compound is hypothesized to inhibit key signaling pathways involved in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) pathway. In vitro studies have indicated that certain modifications can lead to selective cytotoxicity against cancer cell lines while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Nitro Group Positioning : The position and nature of substituents on the quinoline ring affect both potency and selectivity.
  • Morpholinoethyl Side Chain : Variations in the length and composition of the side chain can enhance solubility and bioavailability, impacting overall efficacy.

Data Table: Structure-Activity Relationship Summary

Compound VariantSubstituentEC50 (nM)Activity Type
Base CompoundNoneN/AReference
Compound A-NO2 (C3)21.0Antimalarial
Compound B-Cl (C4)10.9Antimicrobial
Compound CMorpholino<5Anticancer

Case Studies

  • Antimicrobial Efficacy : A study involving various quinoline derivatives demonstrated that structural modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Antimalarial Studies : In vivo studies using murine models showed promising results for related compounds in treating malaria, with effective clearance rates of parasites observed in treated subjects without significant toxicity .
  • Cancer Cell Line Testing : Preliminary tests on human cancer cell lines indicated that certain derivatives of this compound could induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one (CAS 335210-36-1)

  • Structure : Chlorine at C4, nitro at C3, phenyl at N1.
  • Synthesis: Prepared via halogenation of precursor quinolinones using sulfuryl chloride .
  • Applications: Halogenated quinolinones are intermediates for further functionalization .

4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one (III-a2)

  • Structure: Hydroxyethylmethylamino side chain at C3, hydroxy at C4.
  • Synthesis : Sodium borohydride reduction of carbonyl groups followed by nucleophilic substitution .
  • Bioactivity : Exhibited moderate anticancer activity (IC₅₀ = 48.2 µM) against MDA-MB-231 cells .
  • Key Differences: The hydroxyl and methylamino groups enhance hydrogen-bonding capacity compared to the morpholinoethylamino group.

3-Acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one (CAS 54289-77-9)

  • Structure : Acetyl at C3, hydroxy at C4.
  • Properties : The acetyl group introduces steric bulk and electron-withdrawing effects, reducing nucleophilicity at C3 .
  • Applications : Used as a precursor for medicinally relevant heterocycles.

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) IR Key Bands (cm⁻¹) ¹H NMR Features (δ ppm)
Target Compound Not reported Expected: N-H (~3200), C=O (~1640) Morpholinoethyl protons (~2.5–3.5)
4-Chloro-3-nitro-1-phenylquinolinone Not reported C=O (1646), NO₂ (~1530) Aromatic H (7.0–8.5), Cl absent
III-a2 133 -OH (3447), C=O (1632) -CH2NH- (~3.05), aromatic H (7.0–8.1)
3-Acetyl-4-hydroxyquinolinone Not reported C=O (1637), acetyl (1680) Acetyl CH3 (~2.3)

Research Findings and Implications

  • Morpholinoethylamino Group: The morpholine ring’s polarity may improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.

Q & A

Basic: What synthetic strategies are effective for introducing the morpholinoethylamino substituent into the quinolin-2(1H)-one scaffold?

The morpholinoethylamino group is typically introduced via nucleophilic substitution of a brominated intermediate. For example:

  • Step 1 : Reduce the carbonyl group at position 4 of 4-hydroxyquinolin-2(1H)-one derivatives using sodium borohydride to form a hydroxyl group .
  • Step 2 : Brominate the methyl/ethyl side chain using bromine in acetic acid .
  • Step 3 : Substitute the bromine atom with morpholinoethylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Key optimization : Excess morpholinoethylamine (1.5–2.0 equivalents) and elevated temperatures (80–100°C) improve yields to 60–80% .

Advanced: How does the nitro group at position 3 influence regioselectivity in subsequent functionalization reactions?

The nitro group acts as a strong electron-withdrawing meta-director, influencing electrophilic substitution patterns. For example:

  • In Mannich reactions , the nitro group directs nucleophilic attack to the less hindered ortho position relative to itself, as observed in analogs like 3-nitro-4-hydroxyquinolin-2(1H)-one derivatives .
  • Experimental validation : Computational DFT studies (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites, corroborated by NMR monitoring of reaction intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy :
    • Strong absorption at 1630–1640 cm⁻¹ (C=O stretch of quinolinone).
    • Peaks at 3200–3400 cm⁻¹ (N–H and O–H stretches) .
  • ¹H NMR :
    • δ 8.1–8.2 ppm : Aromatic protons adjacent to the nitro group.
    • δ 3.4–3.6 ppm : Morpholine ring protons (multiplet).
    • δ 2.5–2.7 ppm : Ethylamino methylene protons .
  • Mass spectrometry : Molecular ion peaks at m/z 394–396 (M⁺) with fragmentation patterns confirming nitro and morpholinoethyl groups .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

  • Data collection : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤ 0.8 Å) is critical for resolving hydrogen-bonding networks, such as O–H···O interactions between the hydroxyl and quinolinone carbonyl groups .
  • Key parameters :
    • Torsion angles : Confirm planarity of the nitro group (C3–N–O2 ≈ 0°).
    • Hydrogen bonding : Distance of ~2.65 Å between O2 (hydroxyl) and O1 (carbonyl) .
    • Example: Similar structures (e.g., 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) show intermolecular H-bonding stabilizing the crystal lattice .

Basic: What in vitro assays are suitable for preliminary anticancer activity screening?

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MDA-MB-231 breast cancer) at concentrations of 10–100 μM. IC₅₀ values < 50 μM indicate potential .
  • Controls : Compare with doxorubicin (positive control) and untreated cells.
  • Mechanistic insight : Follow-up studies (e.g., apoptosis assays) can differentiate cytostatic vs. cytotoxic effects .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

  • ADME prediction : Use tools like SwissADME to estimate:
    • LogP : ~2.5 (moderate lipophilicity due to morpholine and nitro groups).
    • Solubility : ~50 μM (aqueous solubility limited by aromatic rings).
    • Bioavailability : 30–40% (moderate due to hydrogen-bond donors) .
  • Docking studies : Target kinases (e.g., EGFR) using AutoDock Vina. The morpholinoethyl group may occupy hydrophobic pockets, while the nitro group stabilizes π-π interactions .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

  • Nitration over-oxidation :
    • Issue : Nitro groups may oxidize adjacent substituents under acidic conditions.
    • Solution : Use diluted nitric acid (≤ 65%) and monitor temperature (≤ 30°C) .
  • Morpholine ring opening :
    • Issue : Acidic conditions protonate the morpholine oxygen, leading to ring cleavage.
    • Solution : Conduct substitutions in neutral or weakly basic solvents (e.g., THF) .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

  • TD-DFT analysis : Predict λmax at 320–340 nm (π→π* transitions in quinolinone and nitro groups).
  • Solvatochromism : Shift to longer wavelengths (bathochromic shift) in polar solvents due to increased dipole-dipole interactions .

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